molecular formula C28H25NO5S B301452 ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

Cat. No. B301452
M. Wt: 487.6 g/mol
InChI Key: CEXGUFJZZXZEPZ-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method that involves several steps and has been found to have a mechanism of action that involves several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate involves several biochemical and physiological effects. The compound has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate include inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory activity. The compound has also been found to have antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate in lab experiments is its potent anticancer activity. The compound can be used to study the mechanism of action of anticancer drugs and to develop new anticancer agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several possible future directions for the use of ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate. One of the most promising directions is the development of new anticancer agents based on the structure of this compound. Another possible direction is the study of the compound's anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Additionally, the compound's antioxidant activity could be studied further to determine its potential use in protecting cells from oxidative damage.

Synthesis Methods

The synthesis of ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate involves several steps. The first step involves the reaction of 2-phenyl-1,3-benzodioxole-5-carbaldehyde with 4-methoxyaniline in the presence of a base to produce 2-(4-methoxyanilino)-5-(2-phenylmethoxyphenyl) methylidene-1,3-benzodioxole. The second step involves the reaction of the product obtained in the first step with thiophene-3-carboxylic acid in the presence of a coupling agent to produce ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate. The final product is obtained by purifying the crude product using column chromatography.

Scientific Research Applications

Ethyl (ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate has potential applications in several fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. The compound has been found to have potent anticancer activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

Molecular Formula

C28H25NO5S

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(2-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C28H25NO5S/c1-3-33-28(31)25-26(30)24(35-27(25)29-21-13-15-22(32-2)16-14-21)17-20-11-7-8-12-23(20)34-18-19-9-5-4-6-10-19/h4-17,29H,3,18H2,1-2H3/b24-17-

InChI Key

CEXGUFJZZXZEPZ-ULJHMMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3)/C1=O)NC4=CC=C(C=C4)OC

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC=C3)C1=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC=C3)C1=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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